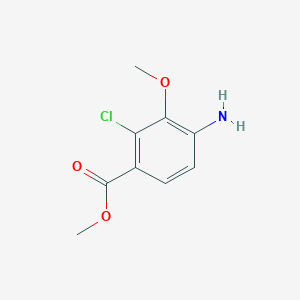
3-(1-ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one hydrochloride
Descripción general
Descripción
“3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol” is a heterocyclic compound with the empirical formula C8H14N2O and a molecular weight of 154.21 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .
Molecular Structure Analysis
The molecular structure of “3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol” can be represented by the SMILES string “OCCCC1=CN(CC)N=C1” and the InChI string "1S/C8H14N2O/c1-2-10-7-8(6-9-10)4-3-5-11/h6-7,11H,2-5H2,1H3" .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol” include its solid form and its combustibility .Aplicaciones Científicas De Investigación
Cytoprotective and Anti-ulcer Activity
One significant application of compounds structurally related to 3-(1-ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one hydrochloride involves cytoprotection and anti-ulcer activity. A study demonstrated that compounds like 4,6-bis(1H-pyrazol-1-yl)pyrimidine exhibited potent inhibitory effects on HCI.ethanol-induced gastric lesions in rats, indicating a potential application in the treatment of gastric mucosal ulcers due to its cytoprotective effects and low acute toxicity (Ikeda et al., 1997).
Antiulcer Properties
In the realm of antiulcer medications, derivatives of indeno[1,2-d]thiazole, which have structural similarities with this compound, have shown promise. Specifically, 8H-indeno[1,2-d]thiazoles with various N-substituted amino groups exhibited notable anti-ulcerous activity, particularly the alkylamino derivatives which were more potent than arylamino derivatives in inhibiting ethanol-induced gastric ulcers (Inoue et al., 1994).
Modulation of Acetylcholine Release
Another area of interest is the impact of structurally similar compounds on neurotransmitter release, such as acetylcholine in the brain. Research has highlighted that cannabinoids like WIN 55,212-2 and CP 55,940 inhibited acetylcholine release in the rat hippocampus, a mechanism that could potentially be explored for substances like this compound for neurological applications (Gessa et al., 1997).
CRF1 Receptor Antagonism
Further, compounds like 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine have been studied for their potential as corticotropin-releasing factor receptor 1 (CRF1) antagonists, demonstrating efficacy in animal models of alcoholism. This suggests potential therapeutic applications in the treatment of addiction or stress-related disorders (Gehlert et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-1,4-thiazinane 1-oxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS.ClH/c1-2-12-6-8(5-11-12)9-7-14(13)4-3-10-9;/h5-6,9-10H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHINXUBHIPTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2CS(=O)CCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B1433401.png)
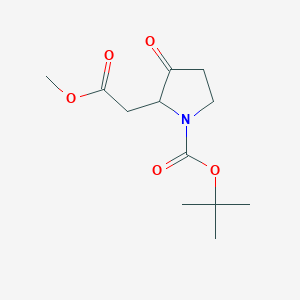
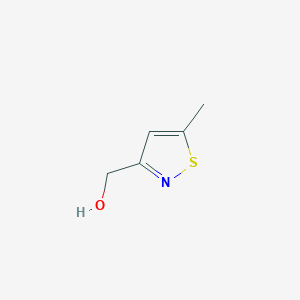


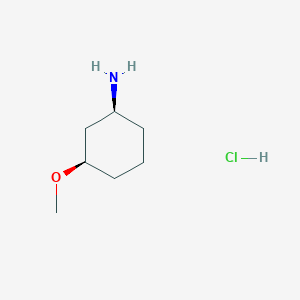
![1-[(E)-Methoxymethylene]tetralin](/img/structure/B1433410.png)

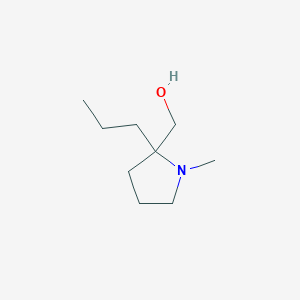
![{2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B1433414.png)



